Lansoprazole, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole, is a substituted benzimidazole. It is classified as a proton pump inhibitor (PPI), which acts by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells. [] This action effectively blocks the final step of gastric acid production. [] While primarily known for its therapeutic use in treating acid-related gastrointestinal disorders, lansoprazole and its derivatives are also being investigated for their potential in other scientific research areas.
The synthesis of lansoprazole and its derivatives typically involves multistep reactions. For instance, a common intermediate, 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzimidazole, is often synthesized and subsequently modified. [, , , ] Different synthetic routes and conditions can lead to the formation of various polymorphs and solvates. [, , ]
The crystal structures of several lansoprazole derivatives have been determined using X-ray diffraction methods. [, , , , , ] These studies reveal that the conformation of the molecule and its interactions with solvents and other molecules can vary significantly depending on the substituents and crystallization conditions. Hydrogen bonding, C-H···F interactions, π-π stacking, and short contacts of the type C-F···π are often observed in these crystal structures. [, , , , , ]
The physical and chemical properties of lansoprazole and its derivatives are determined by their molecular structures and substituents. Studies have investigated their crystal structures, hydrogen bonding patterns, and interactions with solvents and other molecules. [, , , , , ] The stability of lansoprazole in different media and its degradation products have also been explored. []
Treatment of acid-related gastrointestinal disorders: Lansoprazole is primarily used as a therapeutic agent for treating various acid-related gastrointestinal disorders, such as gastric ulcers, duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. []
Antibacterial agents: Some N-(3-((4-(6-(2,2,2-\nTrifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, structurally similar to lansoprazole, have shown promising antibacterial activity. []
Antiproliferative agents: Several 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, incorporating the 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl group found in lansoprazole, have exhibited significant antiproliferative activity against various cancer cell lines. [] These compounds induce apoptosis and arrest the cell cycle at the G1 phase, indicating their potential as anticancer agents. []
Catalysts in organic synthesis: Chiral Mn-aminopyridine complexes containing the 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl group have been successfully used as catalysts in the enantioselective C-H oxidation of arylalkanes. [] These complexes, inspired by biological systems, offer a new avenue for synthesizing enantiomerically enriched alcohols and ketones. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: